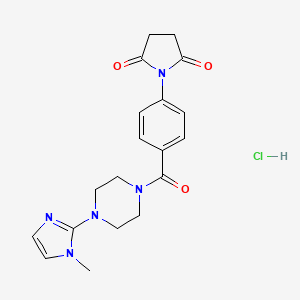

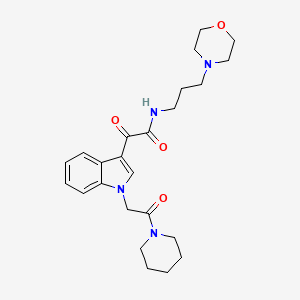

![molecular formula C16H22N2O3S B2556370 4-oxo-N-pentyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 903308-42-9](/img/structure/B2556370.png)

4-oxo-N-pentyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 4-hydroxy-2-quinolones , which are known for their pharmaceutical and biological activities and are valuable in drug research and development . They have been the subject of many publications dealing with their synthetic analogs and the synthesis of their heteroannelated derivatives .

Synthesis Analysis

While specific synthesis methods for this compound are not available, 4-hydroxy-2-quinolones and their derivatives are often synthesized through various synthetic approaches . These methods are used to create related four-membered to seven-membered heterocycles, most of which show unique biological activities .Wissenschaftliche Forschungsanwendungen

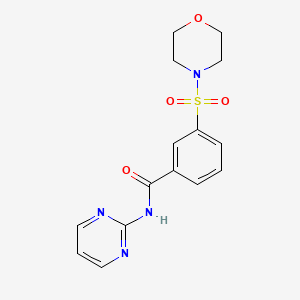

Biological Activities and Synthesis of Sulfonamide-based Compounds

Sulfonamides are a significant class of drugs that exhibit a wide range of pharmacological activities. The general formula for sulfonamides is R-SO2NHR', where the R and R' groups can vary greatly, leading to different biological activities. These activities include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain effects. The versatility of sulfonamide hybrids comes from their ability to be combined with various organic compounds, leading to the synthesis of compounds with enhanced and targeted biological activities. Recent advancements in the design and development of two-component sulfonamide hybrids have shown the potential for creating more effective drugs through the hybridization of sulfonamides with pharmaceutically active heterocyclic moieties (Ghomashi et al., 2022) (Ghomashi et al., 2022).

Antimicrobial Applications

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties, showcasing the potential of these compounds in fighting bacterial infections. The synthesis of new compounds that club quinoline with sulfonamide moiety demonstrates the ongoing research in developing antimicrobial agents to address the challenge of bacterial resistance (No authors listed, 2019).

Anticancer Applications

The exploration of sulfonamide derivatives for their anticancer properties has been a significant area of research. These compounds have shown promise in inhibiting carbonic anhydrase isozymes, a mechanism that contributes to their antitumor activity. The synthesis of novel quinoline and pyrimido[4,5-b]quinoline derivatives bearing sulfonamide moieties has been reported, with several compounds displaying interesting cytotoxic activities against cancer cell lines, indicating their potential as anticancer agents (Ghorab et al., 2009).

Eigenschaften

IUPAC Name |

11-oxo-N-pentyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-2-3-4-8-17-22(20,21)14-10-12-5-6-15(19)18-9-7-13(11-14)16(12)18/h10-11,17H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBODHKGIJNHBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-N-pentyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Aminomethyl)phenyl]propan-2-ol](/img/structure/B2556290.png)

![8-Amino-7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B2556291.png)

![(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2556292.png)

![2-(3,4-dimethylphenyl)-3-(methylthio)-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2556307.png)

![3-Cyclopropyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2556308.png)

![1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2556310.png)